3'-methyl-4-nitro-1'H-1,4'-bipyrazole
Overview
Description
3’-Methyl-4-nitro-1’H-1,4’-bipyrazole is a heterocyclic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of two pyrazole rings connected by a single bond, with a methyl group at the 3’ position and a nitro group at the 4 position
Preparation Methods
The synthesis of 3’-methyl-4-nitro-1’H-1,4’-bipyrazole typically involves the nitration of a bipyrazole precursor. One common method involves the treatment of the starting bipyrazole with acetyl nitrate in trifluoroacetic acid . This reaction introduces the nitro group at the desired position. Another method involves the direct acidic nitration of bipyrazole by heating in a mixture of concentrated sulfuric and nitric acids . These methods are efficient and yield the desired compound with high purity.
Chemical Reactions Analysis
3’-Methyl-4-nitro-1’H-1,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, ammonia, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3’-methyl-4-nitro-1’H-1,4’-bipyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3’-Methyl-4-nitro-1’H-1,4’-bipyrazole can be compared with other similar compounds, such as:
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has two nitro groups and an amino group, making it more reactive and suitable for different applications.
3-Methyl-4-nitro-1H-pyrazole: This compound has a single pyrazole ring and is used as a precursor for the synthesis of bipyrazoles.
The uniqueness of 3’-methyl-4-nitro-1’H-1,4’-bipyrazole lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyrazoles.
Properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-4-yl)-4-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-5-7(3-8-10-5)11-4-6(2-9-11)12(13)14/h2-4H,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLAKCUVVYWCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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